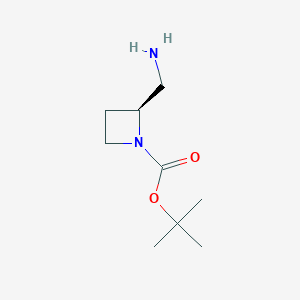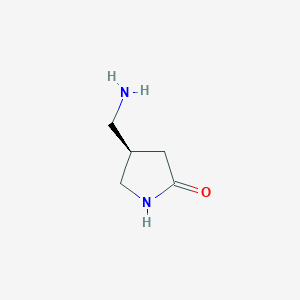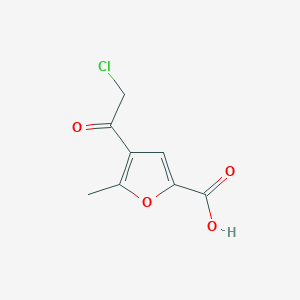
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
“7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a chemical compound with the empirical formula C9H10FNO . It has a molecular weight of 167.18 . The compound is solid in form .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .
Physical and Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 167.18 . The InChI code for the compound is 1S/C9H10FNO/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 .
Scientific Research Applications
Chemical Structure and Isomorphism
(2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine has been characterized for its chemical structure and comparison with its chloro analogue. This research revealed isomorphism but not strict isostructuralism, indicating slight differences in unit-cell dimensions and molecular conformations. These differences affect the direction-specific intermolecular interactions, with implications for molecular engineering and materials science (Blanco et al., 2012).
Synthesis and Application in Organic Chemistry
Another study focuses on the synthesis of seven-membered heterocycles from F-2-methyl-2-pentene and ortho-bifunctional benzenes, including a variant of the benzoxazepine structure. This synthesis pathway provides insights into creating complex organic molecules with potential applications in drug development and materials chemistry (MarutaMasamichi et al., 1979).
Supramolecular Structures
Research on tetrahydro-1,4-epoxy-1-benzazepines carrying pendent heterocyclic substituents explores their supramolecular structures, which vary from zero to two dimensions based on peripheral substituents. This study highlights the influence of minor changes on the overall molecular aggregation patterns, relevant for developing novel materials with tailored properties (Blanco et al., 2008).
Kinase Inhibitor Development
The benzoxazepine core is a critical component in several kinase inhibitors, including the mTOR inhibitor. A study on the process development and scale-up for synthesizing a benzoxazepine-containing kinase inhibitor illustrates its significance in medicinal chemistry, offering a scalable synthesis method for such compounds (Naganathan et al., 2015).
Asymmetric Synthesis
An organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines has been developed, affording chiral tetrasubstituted C-F stereocenters with excellent yields and selectivities. This methodology is significant for the enantioselective synthesis of complex molecules, highlighting the role of benzoxazepines in advanced organic synthesis and drug discovery (Li et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGJLGVSYZIMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)








![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)
